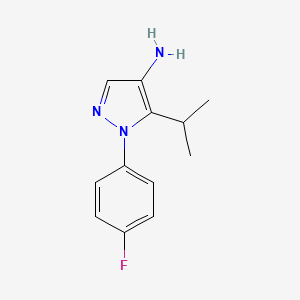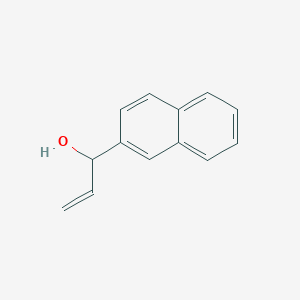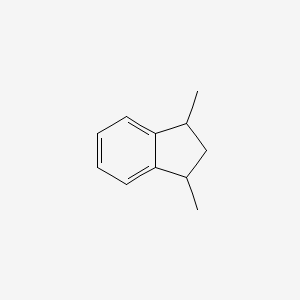![molecular formula C22H27ClFN3O4 B8566489 4-amino-5-chloro-N-[1-[3-(4-fluorophenoxy)propyl]-3-methoxypiperidin-4-yl]-2-hydroxybenzamide](/img/structure/B8566489.png)
4-amino-5-chloro-N-[1-[3-(4-fluorophenoxy)propyl]-3-methoxypiperidin-4-yl]-2-hydroxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound is a derivative of moxifloxacin, a fluoroquinolone antibiotic. It is characterized by its yellow solid appearance and has a molecular weight of 451.9188832 g/mol . The compound is known for its high melting point, ranging from 237-240°C .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-Ethoxy Moxifloxacin Hydrochloride involves multiple steps, starting from the basic structure of moxifloxacinThe reaction conditions often require the use of solvents like DMSO and methanol, and the reactions are carried out under inert atmosphere conditions to prevent any unwanted side reactions .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques like chromatography for purification. The production is carried out in controlled environments to ensure consistency and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 8-Ethoxy Moxifloxacin Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may result in the formation of alcohols. Substitution reactions can produce a variety of products, including halogenated compounds and amines.
Aplicaciones Científicas De Investigación
8-Ethoxy Moxifloxacin Hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: It is used in studies related to bacterial resistance and the development of new antibiotics.
Medicine: It is investigated for its potential use in treating bacterial infections, particularly those caused by drug-resistant strains.
Mecanismo De Acción
The mechanism of action of 8-Ethoxy Moxifloxacin Hydrochloride involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. By inhibiting these enzymes, the compound prevents the bacteria from replicating and transcribing their DNA, leading to bacterial cell death. The molecular targets include the DNA gyrase and topoisomerase IV enzymes, and the pathways involved are related to DNA replication and transcription .
Comparación Con Compuestos Similares
8-Ethoxy Moxifloxacin Hydrochloride can be compared with other fluoroquinolone antibiotics, such as:
- Ciprofloxacin
- Levofloxacin
- Ofloxacin
Uniqueness: The unique feature of 8-Ethoxy Moxifloxacin Hydrochloride is the presence of the ethoxy group at the 8th position, which enhances its antibacterial activity and spectrum of action compared to other fluoroquinolones .
Propiedades
Fórmula molecular |
C22H27ClFN3O4 |
|---|---|
Peso molecular |
451.9 g/mol |
Nombre IUPAC |
4-amino-5-chloro-N-[1-[3-(4-fluorophenoxy)propyl]-3-methoxypiperidin-4-yl]-2-hydroxybenzamide |
InChI |
InChI=1S/C22H27ClFN3O4/c1-30-21-13-27(8-2-10-31-15-5-3-14(24)4-6-15)9-7-19(21)26-22(29)16-11-17(23)18(25)12-20(16)28/h3-6,11-12,19,21,28H,2,7-10,13,25H2,1H3,(H,26,29) |
Clave InChI |
WUYNAGSDZADZCE-UHFFFAOYSA-N |
SMILES canónico |
COC1CN(CCC1NC(=O)C2=CC(=C(C=C2O)N)Cl)CCCOC3=CC=C(C=C3)F |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














